Chroman-4-amine Derivatives Show Reduced BuChE Inhibition Compared to 4-Hydroxy Analogs, Guiding Chemical Series Selection
In a comparative study of chromane derivatives, a library of gem-dimethylchroman-4-amine compounds demonstrated inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values ranging from 7.6 to 67 μM [1]. In contrast, the corresponding gem-dimethylchroman-4-ol family exhibited more potent inhibition, with IC50 values in the range of 2.9 to 7.3 μM [1]. This indicates that the 4-amine functionality, while active, provides a distinct activity window compared to the 4-hydroxyl variant.
| Evidence Dimension | Inhibition of equine serum butyrylcholinesterase (eqBuChE) |
|---|---|
| Target Compound Data | IC50 range: 7.6 – 67 μM (for gem-dimethylchroman-4-amine derivatives) |
| Comparator Or Baseline | IC50 range: 2.9 – 7.3 μM (for gem-dimethylchroman-4-ol derivatives) |
| Quantified Difference | The amine derivatives are approximately 2- to 9-fold less potent than the most active alcohol derivatives. |
| Conditions | In vitro enzymatic assay using equine serum BuChE. |
Why This Matters
This quantitative difference is critical for researchers needing to tune potency for BuChE-related targets, where a less potent, more selective, or differently metabolized amine-based scaffold may be preferable to a highly potent alcohol-based one.
- [1] Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer’s disease. Bioorganic & Medicinal Chemistry, 68, 116807. View Source
